molecular formula C18H19NO B096304 1-Tert-butyl-3,3-diphenylaziridin-2-one CAS No. 18150-78-2

1-Tert-butyl-3,3-diphenylaziridin-2-one

Cat. No.: B096304
CAS No.: 18150-78-2
M. Wt: 265.3 g/mol
InChI Key: OTHHOPORLWHLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3,3-diphenylaziridin-2-one is a strained three-membered lactam (cyclic amide) featuring a tert-butyl group and two phenyl substituents on the aziridinone ring. Aziridinones are known for their high reactivity due to ring strain, making them valuable intermediates in organic synthesis and pharmaceutical applications.

Properties

CAS No.

18150-78-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-tert-butyl-3,3-diphenylaziridin-2-one

InChI

InChI=1S/C18H19NO/c1-17(2,3)19-16(20)18(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

OTHHOPORLWHLMC-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)N1C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-tert-Butyl-3,3-diphenylaziridin-2-one

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Utility: The target compound’s strained aziridinone ring makes it a candidate for ring-opening reactions to synthesize amines or heterocycles, though its diphenyl groups may slow reaction kinetics compared to less hindered analogs .
  • Safety Data: Toxicological profiles for aziridinones remain understudied.

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